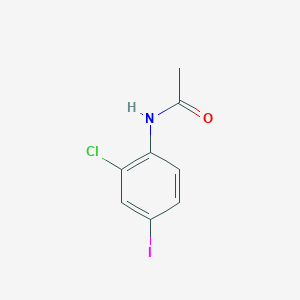

N-(2-Chloro-4-iodophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZOAOZIMUGTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593736 | |

| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135050-05-4 | |

| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(2-Chloro-4-iodophenyl)acetamide" chemical properties

This guide provides an in-depth technical analysis of N-(2-Chloro-4-iodophenyl)acetamide (CAS 135050-05-4), a strategic di-halogenated scaffold used in medicinal chemistry for the modular synthesis of polysubstituted biaryls.

High-Fidelity Scaffold for Orthogonal Cross-Coupling

Executive Summary

This compound is a bifunctional building block characterized by two chemically distinct halogen handles on an acetanilide core. Its utility lies in the kinetic orthogonality between the C(4)–Iodine and C(2)–Chlorine bonds. In palladium-catalyzed cross-coupling protocols, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond. This allows researchers to selectively functionalize the para-position while preserving the ortho-chlorine for subsequent transformations, making it an ideal template for diversity-oriented synthesis (DOS) in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Critical Disambiguation

Warning: Do not confuse this compound with its isomer, 2-chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3).

-

Target Compound (CAS 135050-05-4): Chlorine is on the phenyl ring . Stable scaffold.

-

Isomer (CAS 2564-00-3): Chlorine is on the acetyl group (

-chloroacetamide). This is a potent alkylating agent and electrophile.

Key Data Table

| Property | Specification |

| CAS Number | 135050-05-4 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 295.50 g/mol |

| SMILES | CC(=O)NC1=C(Cl)C=C(I)C=C1 |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water.[1] |

| Calc. LogP | ~2.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) |

Synthetic Architecture

The synthesis of this compound is a robust acetylation of the corresponding aniline. This step is essential to protect the nitrogen from oxidation and prevent catalyst poisoning during subsequent transition-metal catalyzed reactions.

Protocol: Acetylation of 2-Chloro-4-iodoaniline

Reagents: 2-Chloro-4-iodoaniline (1.0 eq), Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-chloro-4-iodoaniline (CAS 42016-93-3) in anhydrous DCM under an inert atmosphere (

). -

Base Addition: Add pyridine (or triethylamine) to scavenge the acid byproduct. Cool the mixture to 0°C to control exotherm.

-

Acylation: Dropwise addition of Acetyl Chloride or Acetic Anhydride. The reaction is typically rapid due to the nucleophilicity of the aniline, despite the electron-withdrawing halogens.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting aniline spot will disappear.

-

Workup: Quench with dilute HCl (to remove pyridine), wash with

, dry over -

Purification: Recrystallization from Ethanol/Water or flash chromatography.

Synthesis Logic Diagram

Figure 1: Synthetic pathway converting the aniline precursor to the target acetamide.

Reactivity & Functionalization: The Orthogonal Strategy

The primary value of this molecule is the chemoselectivity between the C–I and C–Cl bonds.

Mechanistic Insight: C–I vs. C–Cl Activation

In Pd(0)/Pd(II) catalytic cycles, the rate-determining step (oxidative addition) is governed by the bond dissociation energy (BDE).

-

C–I Bond: Weaker (~65 kcal/mol). Oxidative addition occurs rapidly at room temperature or mild heating.

-

C–Cl Bond: Stronger (~95 kcal/mol). Requires higher temperatures and specialized electron-rich ligands (e.g., Buchwald phosphines like SPhos or XPhos) to activate.

Experimental Workflow: Sequential Coupling

Researchers can exploit this difference to install two different aryl groups sequentially.

-

Step 1 (Suzuki-Miyaura Coupling at C4):

-

Conditions:

(Standard catalyst), Aryl Boronic Acid, -

Outcome: The Pd inserts exclusively into the C–I bond. The C–Cl bond remains intact due to the steric hindrance of the ortho-acetamide group and the higher activation energy.

-

-

Step 2 (Activation of C2):

-

Conditions:

, XPhos (Ligand), Boronic Acid #2, -

Outcome: The sterically hindered and electronically deactivated C–Cl bond is forced to react, completing the biaryl or triaryl core.

-

Selectivity Logic Diagram

Figure 2: Sequential functionalization strategy exploiting kinetic orthogonality of Halogens.

Safety & Handling

-

Hazards: As with most halogenated aromatics, treat as an irritant. The acetamide moiety reduces volatility compared to the aniline, but standard PPE (gloves, goggles, fume hood) is mandatory.

-

Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor over time).

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

-

PubChem. 2-chloro-N-(4-iodophenyl)acetamide Compound Summary (CID 735792).[2] National Library of Medicine. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity). [Link]

Sources

- 1. 67-47-0 CAS MSDS (5-Hydroxymethylfurfural) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-chloro-N-(4-iodophenyl)acetamide, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. Suzuki Coupling [organic-chemistry.org]

Structure Elucidation of N-(2-Chloro-4-iodophenyl)acetamide: A Technical Guide

Executive Summary

Compound: N-(2-Chloro-4-iodophenyl)acetamide CAS: 24410-67-3 Molecular Formula: C₈H₇ClINO Molecular Weight: 295.50 g/mol

This guide details the structural elucidation of this compound, a polysubstituted aromatic scaffold often utilized as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The presence of two distinct halogen atoms (chlorine and iodine) on the acetanilide core presents unique spectroscopic challenges and opportunities for regioselective functionalization. This document provides a self-validating framework for confirming the structure through NMR, MS, and IR techniques.

Synthetic Context & Rationale

To understand the structure, one must understand its origin. The regiochemistry is defined by the starting material, 2-chloro-4-iodoaniline . The acetylation reaction locks the nitrogen lone pair, altering the electronic environment of the ring protons.

Reaction Scheme

The synthesis typically proceeds via nucleophilic acyl substitution using acetic anhydride or acetyl chloride.

Figure 1: Synthetic pathway and purification workflow.

Theoretical Prediction & Regiochemistry

Before analyzing spectra, we must predict the signal patterns to validate experimental data. The molecule is a 1,2,4-trisubstituted benzene .

Substituent Effects[1][2][3][4][5][6]

-

Acetamido group (-NHCOCH₃): Ortho/para directing, but the nitrogen lone pair is delocalized into the carbonyl, making it less activating than a free amine. It exerts a shielding effect on ortho protons (H-6) relative to the naked aniline, but the anisotropy of the carbonyl can cause deshielding depending on conformation.

-

Chlorine (C-2): Inductive withdrawing (-I), Resonance donating (+R). Ortho to the amide.[1]

-

Iodine (C-4): Large heavy atom. Inductive withdrawing, but polarizable.

Isomer Discrimination

The primary risk is distinguishing the target from its regioisomer, N-(2-iodo-4-chlorophenyl)acetamide.

-

Target (2-Cl, 4-I): H-3 is between Cl and I.

-

Isomer (2-I, 4-Cl): H-3 is between I and Cl.

-

Differentiation: ¹³C NMR chemical shifts of C-2 and C-4 are definitive due to the "Heavy Atom Effect" of Iodine, which causes a significant upfield shift (shielding) of the ipso carbon (C-4 in the target).

Spectroscopic Elucidation (The Core)

A. Mass Spectrometry (MS)

Technique: GC-MS or LC-MS (ESI+) Target Mass: [M+H]⁺ = 295.9 (approx)

The mass spectrum provides the first "Go/No-Go" decision based on the halogen signature.

| Isotope | Mass Contribution | Pattern Signature |

| ³⁵Cl | 34.97 Da | M (100% relative abundance) |

| ³⁷Cl | 36.97 Da | M+2 (~32% relative abundance) |

| ¹²⁷I | 126.90 Da | Monoisotopic (No M+2 contribution) |

Diagnostic Rule: Look for a characteristic 3:1 ratio between the molecular ion (m/z ~295) and the M+2 peak (m/z ~297). If the ratio is 1:1, you have Bromine. If no M+2, you lack Chlorine.

B. ¹H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region is the fingerprint. We expect three distinct aromatic protons.

Predicted Chemical Shifts & Coupling:

-

H-6 (Proton ortho to NHAc):

-

Position: ~7.8 - 8.2 ppm (Deshielded by amide anisotropy).

-

Splitting: Doublet (d).

-

Coupling: J ≈ 8.5 Hz (Ortho coupling to H-5).

-

Note: This proton is spatially adjacent to the NH group.

-

-

H-5 (Proton meta to NHAc, ortho to I):

-

Position: ~7.6 ppm.[2]

-

Splitting: Doublet of Doublets (dd).

-

Coupling: J ≈ 8.5 Hz (Ortho to H-6) and J ≈ 2.0 Hz (Meta to H-3).

-

-

H-3 (Proton between Cl and I):

-

Position: ~7.7 - 7.9 ppm (Deshielded by two halogens).

-

Splitting: Doublet (d).

-

Coupling: J ≈ 2.0 Hz (Meta to H-5).

-

-

Aliphatic Region:

Figure 2: ¹H NMR Coupling Network. The correlation between H-5 and H-6 is the strongest coupling interaction.

C. ¹³C NMR Analysis (100 MHz, DMSO-d₆)

Carbon NMR is critical for confirming the position of the Iodine atom.

-

Carbonyl (C=O): ~169 ppm.[2]

-

C-4 (C-I): 85 - 95 ppm . This is the "smoking gun." Carbon bonded to Iodine appears significantly upfield compared to C-Cl (~125-130 ppm) or C-H (~120-130 ppm).

-

Methyl (CH₃): ~24 ppm.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on standard acetylation methodologies for halo-anilines [1, 2].

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2-chloro-4-iodoaniline (1.0 g, 3.9 mmol) in Glacial Acetic Acid (5 mL).

-

Addition: Slowly add Acetic Anhydride (0.5 mL, 5.0 mmol) at room temperature.

-

Reaction: Heat the mixture to 60°C for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A white precipitate should form immediately.

-

Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 10 mL) to remove residual acid.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Sample Preparation for NMR

-

Weigh 10-15 mg of the dry solid.

-

Dissolve in 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ may be used, but solubility is often better in DMSO for amides.

-

Transfer to a clean, dry 5mm NMR tube.

-

Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.

Quality Control & Troubleshooting

| Observation | Potential Cause | Remediation |

| Extra doublet in aromatic region | Unreacted Aniline | Check for broad NH₂ peak at ~5.0 ppm. Recrystallize. |

| Mass Spec shows M/M+2 ratio ~1:1 | Bromine Contamination | Check starting material purity. You likely used 2-bromo-4-iodoaniline. |

| Melting Point Depression | Wet Sample / Impurity | Dry sample thoroughly. Pure acetanilides have sharp MPs. |

| Missing Amide Proton | Deuterium Exchange | If using CD₃OD or D₂O shake, the NH will disappear. Use DMSO-d₆. |

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives." BenchChem Technical Support, 2025.[5] Link

-

National Institutes of Health (NIH). "2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis and crystallization." PubMed Central, 2022. Link

-

Royal Society of Chemistry. "Supplementary Information: Synthesis of N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide." RSC Advances, 2014. Link

-

ChemicalBook. "4'-Chloroacetanilide 1H NMR Spectrum." ChemicalBook Spectra Database. Link

Sources

"N-(2-Chloro-4-iodophenyl)acetamide" solubility profile

Technical Whitepaper: Solubility Profiling & Solvent Selection for N-(2-Chloro-4-iodophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive solubility profile for This compound (CAS: 135050-05-4).[1] Distinct from its isomer 2-chloro-N-(4-iodophenyl)acetamide (an alkylating agent), this molecule is a haloacetanilide serving as a critical scaffold in cross-coupling chemistries (e.g., Suzuki-Miyaura, Sonogashira).[1][2]

The presence of the iodine atom at the para-position and the chlorine at the ortho-position imparts significant lipophilicity to the aromatic ring, counterbalancing the polarity of the acetamide moiety.[1][2] Consequently, this compound exhibits a "solubility switch" behavior—highly soluble in polar aprotic solvents, moderately soluble in hot alcohols, and practically insoluble in water.[1][2] This profile dictates its utility: DMSO/DMF for reactions, Ethanol for purification, and Water for precipitation workups.[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure:

| Feature | Structural Component | Effect on Solubility |

| H-Bond Donor | Amide N-H | Facilitates solubility in H-bond accepting solvents (DMSO, Methanol).[1][2] |

| H-Bond Acceptor | Carbonyl Oxygen (C=O) | Allows interaction with protic solvents (Alcohols, Water).[1][2] |

| Lipophilicity | Iodine (C-4) & Chlorine (C-2) | The large van der Waals radius of Iodine significantly increases LogP, reducing aqueous solubility and enhancing solubility in chlorinated organics (DCM).[2] |

| Crystal Lattice | The planar aromatic ring allows tight packing, requiring thermal energy (heat) or high-dielectric solvents to disrupt the lattice during dissolution.[1][2] |

Solubility Profile & Solvent Compatibility

The following data categorizes solvent suitability based on experimental precedents for haloacetanilides.

Table 1: Solvent Class Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction Media: Ideal for cross-coupling reactions; standard for NMR analysis.[1][2] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Purification: Moderate solubility at RT; High solubility at boiling point.[2] Ideal for recrystallization.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction: Used to partition the compound from aqueous layers during workup.[2] |

| Ethers | THF, 1,4-Dioxane | Moderate to Good | Reaction Media: Alternative for reactions requiring lower boiling points than DMF.[1][2] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Precipitation: Used as an anti-solvent to crash the product out of reaction mixtures.[2] |

Critical Distinction: Ensure you are working with This compound (CAS 135050-05-4).[1][3] Do not confuse with 2-chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3), which is a potent alkylating agent and skin irritant.[1][2]

Decision Logic & Workflows

The following diagrams illustrate the logical flow for solvent selection and purification, encoded in Graphviz (DOT).

Figure 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent based on the experimental objective (Synthesis, Purification, or Analysis).

Experimental Protocols

Scientific integrity requires self-validating protocols.[1][2] The following methodologies allow you to determine exact solubility limits and purify the compound.

Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Use this protocol to generate precise mg/mL data for your specific solvent batch.[1]

-

Preparation: Weigh approximately 100 mg of this compound into a tared 4 mL glass vial.

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Ethanol).[1][2]

-

Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until a constant mass is achieved.[1][2]

-

Calculation:

[1][2]

Protocol B: Recrystallization from Ethanol

This is the standard method for purifying haloacetanilides from crude reaction mixtures.[2]

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

Step-by-Step Narrative:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95% or 100%) in small portions while heating on a hot plate until the solvent boils.[1][2] Continue adding solvent just until all soluble material dissolves.[1][2]

-

Hot Filtration (Optional): If insoluble black specks remain (palladium residues or dust), filter the hot solution rapidly through a glass wool plug or sintered funnel.[1][2]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. Causality: Rapid cooling precipitates impurities; slow cooling grows pure crystal lattices.[1][2] Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Collection: Filter the crystals using a Buchner funnel.

-

Washing: Wash the filter cake with a small volume of ice-cold Ethanol. Warning: Warm ethanol will redissolve your product.[1][2]

-

Drying: Dry the crystals in a vacuum oven at 40°C to remove residual solvent.

Applications & Implications

The solubility profile of this compound directly impacts its utility in drug discovery:

-

Cross-Coupling Precursor: The high solubility in DMF/DMSO makes it an excellent substrate for Suzuki or Sonogashira couplings.[1][2] The Iodine atom (C-4) is more reactive than the Chlorine (C-2), allowing for regioselective functionalization at the 4-position using Pd-catalysis.[1][2]

-

Safety Note: While less reactive than alpha-chloroacetamides, halogenated aromatics can be sensitizers.[1][2] Always handle in a fume hood using nitrile gloves.[1][2]

References

-

Sigma-Aldrich. Product Detail: this compound (CAS 135050-05-4).[1][2] Accessed October 2023.[1][2]

-

BLD Pharm. Material Safety Data Sheet: this compound.[1][2][3][2]

-

Gowda, B. T., et al. (2007).[1][2] "Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3503.[1][2] (Cited for structural analogy and recrystallization protocols of haloacetanilides).[1][2]

-

Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for solubility prediction of halogenated aromatics).

Sources

Technical Guide: Safety, Handling, and Synthesis of N-(2-Chloro-4-iodophenyl)acetamide

The following technical guide is structured to provide an authoritative, self-validating framework for the safe handling and application of N-(2-Chloro-4-iodophenyl)acetamide .

CAS Number: 135050-05-4 Molecular Formula: C₈H₇ClINO Molecular Weight: 295.50 g/mol

Part 1: Executive Safety Summary & Disambiguation

Critical Disambiguation (The "Name-Structure" Trap)

In organic synthesis, nomenclature ambiguity often leads to dangerous mishandling. It is vital to distinguish the target compound from its highly toxic isomer.

| Feature | Target Compound | High-Hazard Isomer (Do Not Confuse) |

| Name | This compound | 2-Chloro-N-(4-iodophenyl)acetamide |

| Structure | Acetyl group on Nitrogen; Cl and I on Phenyl ring.[1][2] | Chloroacetyl group (Cl-CH₂-CO-) on Nitrogen. |

| Class | Halogenated Acetanilide | |

| Primary Hazard | Irritant, Light Sensitive | Potent Alkylator, Lachrymator, High Toxicity |

Directive: Verify the CAS number (135050-05-4) and structure before handling. This guide focuses strictly on the acetanilide derivative (Target Compound).

Physicochemical Profile

-

Appearance: Solid, typically off-white to beige crystalline powder.

-

Solubility:

-

High: DMSO, DMF, Methanol (warm).

-

Moderate: Dichloromethane, Ethyl Acetate.

-

Low/Insoluble: Water, Hexanes.

-

-

Reactivity:

-

Light Sensitivity: The Aryl-Iodide (C-I) bond is photosensitive. Prolonged exposure to light causes homolytic cleavage, releasing iodine radicals and turning the solid purple/brown.

-

Thermal Stability: Stable at room temperature; however, avoid temperatures >50°C during drying to prevent sublimation or degradation.

-

Part 2: Hazard Identification & Risk Assessment (E-E-A-T)

While specific GHS data for CAS 135050-05-4 is limited in public repositories, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous halogenated acetanilides (e.g., 4-chloroacetanilide).

GHS Classification (Inferred)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicology Insights

-

Systemic Absorption: Halogenated acetanilides can be absorbed through the skin. Chronic exposure may impact the liver (hepatotoxicity) or blood (methemoglobinemia), though the iodine substituent often reduces volatility compared to lower halogens.

-

Sensitization: Potential skin sensitizer. Avoid repeated contact.

Part 3: Operational Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

-

Dust Control: Use a static-dissipative balance shield if the powder is fine/electrostatic.

-

Light Protection: Perform synthesis and storage in amber glassware or vessels wrapped in aluminum foil.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving recommended.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Neoprene.

-

Rationale: Halogenated aromatics can permeate thin nitrile over time.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if working with large quantities (>10g) or during energetic reactions.

-

Body: Lab coat (cotton/poly blend) + long pants + closed-toe shoes.

Part 4: Synthesis & Experimental Workflow

Context: This compound is typically synthesized via the acetylation of 2-chloro-4-iodoaniline. The choice of Acetic Anhydride (

Protocol: Acetylation of 2-Chloro-4-iodoaniline

-

Reagents: 2-Chloro-4-iodoaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Sodium Acetate (1.0 equiv), Glacial Acetic Acid (Solvent).

-

Mechanism: Nucleophilic Acyl Substitution.[3]

Step-by-Step Methodology:

-

Dissolution: In a foil-wrapped flask, dissolve 2-chloro-4-iodoaniline in glacial acetic acid (approx. 5 mL per gram).

-

Activation: Add sodium acetate (acts as a buffer/catalyst).

-

Addition: Add acetic anhydride dropwise at room temperature.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

-

Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[4]

-

Isolation: Filter the solid via vacuum filtration (Buchner funnel).

-

Purification: Recrystallize from Ethanol/Water if necessary to remove unreacted amine.

Workflow Diagram (DOT)

Caption: Synthesis workflow for this compound emphasizing light protection and quench steps.

Part 5: Emergency Response & Waste Management

Spill Response Decision Tree

Caption: Decision logic for containing spills of solid vs. solvated compound.

Waste Disposal

-

Classification: Halogenated Organic Waste .

-

Protocol: Do not mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them. The presence of Iodine and Chlorine requires high-temperature incineration scrubbers at the disposal facility.

-

Labeling: Clearly mark container as "Contains Aryl Iodide/Chloride."

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention.

-

Skin Contact: Wash with soap and water. If irritation persists (redness/itching), consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

References

-

PubChem. (n.d.). N-(4-Chlorophenyl)acetamide (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]

- 2. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 3. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

"N-(2-Chloro-4-iodophenyl)acetamide" material safety data sheet (MSDS)

Advanced Material Safety & Application Guide

Executive Summary & Molecular Architecture

N-(2-Chloro-4-iodophenyl)acetamide is a high-value bifunctional electrophile used primarily as a scaffold in medicinal chemistry. Its structural utility lies in the differential reactivity between the aryl iodide and aryl chloride positions, enabling sequential Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

Unlike standard MSDS documents which provide generic safety data, this guide integrates safety protocols with synthetic strategy, treating the material as a labile chemical intermediate requiring specific handling to preserve its iodine-carbon bond integrity.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2'-Chloro-4'-iodoacetanilide; 4-Amino-3-chloroiodobenzene acetate |

| CAS Number | 135050-05-4 (Primary Commercial); 2564-00-3 (Alternate Indexing) |

| Molecular Formula | C₈H₇ClINO |

| Molecular Weight | 295.50 g/mol |

| SMILES | CC(=O)NC1=C(C=C(C=C1)I)Cl |

Physicochemical Baseline

-

Appearance: Off-white to pale beige crystalline solid.

-

Melting Point: 152–156 °C (Literature range; purity dependent).

-

Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

-

Lability: Photosensitive. The C–I bond is susceptible to photolytic cleavage, releasing iodine radicals.

Risk Assessment & Toxicology (HSE)

While acetanilides are generally less toxic than their parent anilines, this compound retains significant irritation potential. The primary operational risk is not acute lethality, but cumulative sensitization and halogen release upon decomposition.

GHS Classification (Derived from SAR)

-

Signal Word: WARNING

-

H317: May cause an allergic skin reaction (Predicted based on halogenated acetanilide profile).[2]

Critical Handling Protocols

-

Light Protection: Storage in amber glass is mandatory . Exposure to UV/visible light degrades the material, turning it violet (iodine release), which poisons Pd-catalysts in subsequent steps.

-

Inert Atmosphere: While air-stable as a solid, solution-phase handling should be conducted under Nitrogen/Argon to prevent oxidative darkening.

Emergency Decision Logic

The following diagram outlines the immediate response logic for exposure scenarios.

Figure 1: Immediate response logic for exposure incidents involving halogenated acetanilides.

Strategic Synthesis & Purification

For researchers requiring high-purity material (e.g., for kinetic studies), commercial batches often contain traces of the parent aniline, which coordinates strongly to Palladium. The following protocol ensures removal of the amine precursor.

Synthesis Protocol: Acetylation of 2-Chloro-4-iodoaniline

Reaction:

Methodology:

-

Charge: In a round-bottom flask, dissolve 2-chloro-4-iodoaniline (1.0 eq) in Glacial Acetic Acid (5 mL/g).

-

Activation: Add Acetic Anhydride (1.2 eq) dropwise.

-

Expert Insight: Using acetic acid as solvent prevents the need for exogenous base (like TEA) and facilitates crystallization upon cooling.

-

-

Reflux: Heat to 100°C for 2 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The aniline spot (more polar, UV active) must disappear.

-

-

Quench: Pour the hot solution into ice-cold water (10x volume). Vigorous stirring induces precipitation.

-

Filtration: Collect the solid via vacuum filtration.

Purification (The "Self-Validating" Step)

Recrystallization is required to remove trace iodine (violet color) and unreacted aniline.

-

Solvent System: Ethanol/Water (3:1).

-

Validation Check:

-

¹H NMR (DMSO-d₆): Confirm the disappearance of the broad NH₂ singlet (approx. 5.0 ppm) and appearance of the sharp amide NH singlet (approx. 9.5 ppm).

-

Visual: Product must be white/off-white. Pink coloration indicates free iodine; wash with dilute Sodium Thiosulfate if necessary.

-

Figure 2: Synthesis and purification workflow ensuring removal of catalytic poisons.

Application Utility: Chemoselective Coupling[1][8]

The primary value of this compound is its ability to undergo site-selective cross-coupling.

Reactivity Hierarchy

In Pd(0) catalyzed cycles (Suzuki, Heck, Sonogashira), the rate of oxidative addition follows bond strength:

Researchers can exploit this to functionalize the 4-position (Iodine) first, leaving the 2-position (Chlorine) intact for a subsequent reaction.

Experimental Example (Sequential Suzuki):

-

Step 1 (Low Temp): React with Boronic Acid A (1.0 eq), Pd(PPh₃)₄, Na₂CO₃ at 60°C.

-

Outcome: Substitution at C4 (Iodine displaced).[6]

-

-

Step 2 (High Temp/Ligand Switch): React intermediate with Boronic Acid B, Pd₂(dba)₃/XPhos at 100°C.

-

Outcome: Substitution at C2 (Chlorine displaced).

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

PubChem. (2023).[6] 2-Chloro-N-(4-iodophenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Halogen reactivity order).

-

BLD Pharm. (n.d.). MSDS for this compound. Retrieved from

Sources

Methodological & Application

Chemoselective Suzuki-Miyaura Coupling of N-(2-Chloro-4-iodophenyl)acetamide: Protocols for Orthogonal Functionalization

Application Note: AN-2026-SCI

Abstract & Strategic Value

This application note details the chemoselective functionalization of N-(2-Chloro-4-iodophenyl)acetamide , a high-value scaffold in drug discovery. The molecule features two halogenated sites with distinct electronic and steric environments: a highly reactive iodine at the para-position (C4) and a sterically hindered, less reactive chlorine at the ortho-position (C2).

By exploiting the significant difference in bond dissociation energies (

Mechanistic Principles of Selectivity

The success of this protocol relies on the kinetics of the Oxidative Addition (OA) step in the catalytic cycle.

-

Rate of OA: Palladium(0) inserts into the C-I bond orders of magnitude faster than the C-Cl bond.

-

Ligand Influence:

-

Step 1 (Iodine): Uses standard phosphine ligands (e.g.,

) which are active enough for C-I insertion but fail to activate the C-Cl bond at moderate temperatures. -

Step 2 (Chlorine): Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate OA into the stronger, sterically hindered C-Cl bond.

-

Visualization: Selectivity Pathway

Experimental Protocols

Pre-requisite: Substrate Synthesis

If the substrate is not commercially sourced, it is synthesized from 2-chloro-4-iodoaniline.

Reagents: 2-Chloro-4-iodoaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM. Procedure:

-

Dissolve 2-chloro-4-iodoaniline in dry DCM (0.5 M) under

. -

Add pyridine, followed by dropwise addition of acetic anhydride at 0°C.

-

Warm to RT and stir for 2 hours (Monitor by TLC;

of product is lower than aniline). -

Workup: Wash with 1N HCl (to remove pyridine), then sat.

, then brine. Dry over -

Yield: Typically >90% as an off-white solid.

Protocol A: Chemoselective Coupling at C4-Iodine

Objective: Couple aryl boronic acid

| Parameter | Condition | Rationale |

| Catalyst | Sufficient for C-I; inactive for C-Cl at this temp. | |

| Base | Mild base prevents hydrolysis of acetamide. | |

| Solvent | DME/Water (3:1) or Toluene/EtOH/Water | Biphasic system dissolves inorganic base and organic substrate. |

| Temp | 60°C - 70°C | High enough for I-coupling, low enough to preserve Cl. |

Step-by-Step:

-

Charge: In a reaction vial, combine this compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(0.03 equiv). -

Inert: Evacuate and backfill with Argon (

). -

Solvent: Add degassed DME and 2M aqueous

. -

Reaction: Heat to 60°C for 4–6 hours.

-

Validation: Check LCMS. Look for loss of Iodine isotope pattern and mass shift corresponding to

. The Chlorine isotope pattern (3:1 ratio of M:M+2) must remain visible. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Sequential Coupling at C2-Chlorine

Objective: Couple a second aryl boronic acid

| Parameter | Condition | Rationale |

| Catalyst | Bulky, electron-rich ligand required for hindered chlorides. | |

| Alt. Cat. | Pd-PEPPSI-IPr (2 mol%) | Excellent stability and activity for difficult chlorides. |

| Base | Stronger base facilitates transmetallation with hindered species. | |

| Solvent | 1,4-Dioxane (anhydrous) | Higher boiling point allowed; water often excluded to protect catalyst. |

| Temp | 100°C - 110°C | Energy required to overcome OA barrier at C-Cl. |

Step-by-Step:

-

Charge: Use the product from Protocol A (1.0 equiv), second Boronic Acid (1.5 equiv),

, XPhos, and finely ground -

Inert: Strict Argon atmosphere is critical; electron-rich ligands oxidize easily.

-

Reaction: Add Dioxane and heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite to remove Palladium black. Concentrate and purify.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Protodeboronation | Boronic acid decomposes before coupling. | Use Boronic Esters (Pinacol) or increase catalyst loading to speed up coupling. |

| Dehalogenation | C-I is replaced by C-H instead of C-C. | Solvent is not degassed properly (oxygen issue) or solvent acts as hydride source (avoid EtOH in difficult cases). |

| No Reaction at C-Cl | Catalyst deactivation. | Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) to ensure active L1Pd(0) species generation. |

| Acetamide Hydrolysis | Loss of acetyl group. | Base concentration too high or temp too high. Switch to anhydrous conditions ( |

Catalytic Cycle Visualization

The diagram below illustrates the kinetic competition managed by temperature and ligand choice.

References

-

Miyaura, N.; Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link

-

Littke, A. F.; Fu, G. C. (2002).[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition. Link

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)". Angewandte Chemie International Edition. Link

-

Fairlamb, I. J. S. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures". Organometallics. Link

-

Schlummer, B.; Scholz, U. (2004). "Palladium-Catalyzed C-N and C-C Coupling Reactions of Heterocycles". Advanced Synthesis & Catalysis. Link

Sources

Application Note: Chemoselective Heck Coupling of N-(2-Chloro-4-iodophenyl)acetamide

Executive Summary

This application note details the protocol for the chemoselective Mizoroki-Heck coupling of

The protocol outlined below leverages the significant kinetic difference in oxidative addition rates between aryl iodides and aryl chlorides (

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10][11]

Substrate Analysis[5]

-

Substrate:

-(2-Chloro-4-iodophenyl)acetamide -

Electronic Profile: The acetamido group at C1 is an electron-donating group (EDG) via resonance, increasing electron density in the ring. While EDGs generally retard oxidative addition, the high lability of the C-I bond compensates for this.

-

Steric Profile: The ortho-chlorine provides steric bulk near the amide but is remote from the para-iodine reaction center, minimizing steric hindrance during the initial Heck coupling.

Chemoselectivity Mechanism

The success of this protocol relies on the palladium catalyst differentiating between the C-I and C-Cl bonds. The bond dissociation energy (BDE) for

Reaction Pathway Diagram

The following signaling pathway illustrates the divergent outcomes based on catalyst selectivity.

Figure 1: Kinetic bifurcation in the oxidative addition step. The protocol targets the green pathway (C-I activation) while suppressing the red pathway (C-Cl activation).

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 1.0 | Substrate | Ensure purity >98% by HPLC. | |

| Methyl Acrylate | 1.5 | Coupling Partner | Stabilized with MEHQ; use excess to drive completion. |

| Palladium(II) Acetate ( | 0.02 (2 mol%) | Pre-catalyst | Source of Pd. |

| Triphenylphosphine ( | 0.04 (4 mol%) | Ligand | Reduces Pd(II) to Pd(0); stabilizes active species. |

| Triethylamine ( | 2.0 | Base | Scavenges HI; regenerates Pd(0). |

| DMF (N,N-Dimethylformamide) | N/A (0.2 M) | Solvent | Anhydrous; degassed. |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a dry reaction vial, dissolve

(4.5 mg, 0.02 mmol) and -

Stir at room temperature under nitrogen for 15 minutes.

-

Observation: The solution should turn from orange-red to bright yellow, indicating the formation of

species and initial reduction to Pd(0).

-

Step 2: Reaction Assembly

-

To the catalyst solution, add

-(2-Chloro-4-iodophenyl)acetamide (295.5 mg, 1.0 mmol). -

Add Triethylamine (278

L, 2.0 mmol). -

Add Methyl Acrylate (135

L, 1.5 mmol). -

Add remaining DMF (4.0 mL) to reach a concentration of

0.2 M. -

Seal the vial with a septum and purge with nitrogen or argon for 5 minutes (sparging).

Step 3: Heating & Monitoring

-

Place the reaction vessel in a pre-heated oil bath or heating block at 90 °C .

-

Critical Control Point: Do not exceed 110 °C. Higher temperatures increase the probability of activating the C-Cl bond.

-

-

Stir vigorously (800 rpm).

-

Monitor by TLC (Hexanes/EtOAc 1:1) or LC-MS at 2 hours and 6 hours.

-

Target: Disappearance of starting material (

) and appearance of a highly fluorescent blue spot (extended conjugation) typically at lower

-

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and triethylammonium salts.

-

Wash the organic layer with brine (10 mL), dry over

, and concentrate under reduced pressure. -

Purify via flash column chromatography (

, gradient 0-40% EtOAc in Hexanes).

Expected Results & Data Interpretation

NMR Validation

The successful coupling at the iodine position is confirmed by the specific splitting patterns in

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |

| Vinyl Protons | 7.65 (d), 6.40 (d) | Doublets ( | New signals. Large coupling constant confirms trans ( |

| Amide NH | 8.0 - 9.5 | Broad Singlet | Remains present; shift may vary with concentration. |

| Aromatic C3-H | ~7.5 - 7.7 | Doublet ( | Meta-coupling to C5-H; confirms C2-Cl is intact (if Cl was lost, splitting would change). |

| Methyl Ester | 3.80 | Singlet | New signal from the acrylate incorporation. |

Yield & Selectivity

-

Typical Isolated Yield: 85–92%

-

Chemoselectivity: >98:2 (C4-functionalization vs. C2-functionalization).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation ("Pd Black") | Ensure rigorous degassing. Oxygen kills the active Pd(0) species. Add 5 mol% extra |

| Loss of Cl-Selectivity | Temperature too high | Reduce reaction temperature to 80 °C. Reaction will be slower but more selective. |

| Formation of Phenol | Hydrolysis of Acetamide | Ensure anhydrous conditions. Avoid strong inorganic bases (NaOH/KOH) at high temps; stick to |

| Substrate Insolubility | High crystallinity of acetanilide | Switch solvent to DMAc (Dimethylacetamide) or NMP, which have higher solubilizing power than DMF. |

References

-

General Heck Mechanism & Selectivity

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.

-

-

Chemoselectivity (I vs Cl)

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

-

Synthesis of Chloro-acetanilide Derivatives

-

Related Protocol for o-Haloanilines

- RSC Advances. (2014). Pd-catalyzed Heck-conjoined amidation...

Sources

Application Note: Chemoselective Palladium-Catalyzed Functionalization of N-(2-Chloro-4-iodophenyl)acetamide

Executive Summary & Strategic Value

N-(2-Chloro-4-iodophenyl)acetamide represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two halogen substituents. The significant difference in bond dissociation energies (BDE) between the C(sp²)–I bond (~65 kcal/mol) and the C(sp²)–Cl bond (~95 kcal/mol) allows for highly controlled, sequential functionalization.

This guide details the operational parameters required to achieve chemoselective oxidative addition at the para-iodine position while preserving the ortho-chlorine handle for subsequent elaboration. This strategy is critical for synthesizing polysubstituted aniline derivatives found in kinase inhibitors and agrochemicals.

Core Reactivity Profile

-

Site A (C4-Iodine): High reactivity.[1] Undergoes rapid oxidative addition with Pd(0) under mild conditions (RT to 60°C).

-

Site B (C2-Chlorine): Low reactivity. Sterically hindered by the acetamide group and the newly formed C4 substituent. Requires specialized electron-rich ligands (e.g., Buchwald phosphines) and elevated temperatures (>100°C) for activation.

Mechanistic Logic & Visualization

The success of this protocol relies on kinetic control. The rate of oxidative addition (

Diagram 1: Chemoselective Reaction Pathway

The following diagram illustrates the energy landscape and sequential workflow.

Caption: Kinetic hierarchy allows selective C-I activation (Step 1) before C-Cl activation (Step 2).

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: Couple an arylboronic acid to the C4-position without affecting the C2-chloride.

Rationale:

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 are preferred. They are active enough for iodides but generally poor for aryl chlorides, enhancing selectivity.

-

Base: Na2CO3 or K3PO4 (mild) prevents background activation of the chloride.

-

Solvent: Toluene/Ethanol/Water mixtures provide excellent solubility and phase transfer for the boronate.

Step-by-Step Methodology:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

This compound (1.0 equiv, 1.0 mmol, 295 mg)

-

Arylboronic acid (1.1 equiv, 1.1 mmol)

-

Pd(PPh3)4 (3-5 mol%, 0.03-0.05 mmol)

-

-

Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1 mL).

-

Base Addition: Add degassed 2M aqueous Na2CO3 (2.0 equiv, 2.0 mmol, 1 mL).

-

Reaction: Heat the mixture to 60°C (oil bath temperature).

-

Note: Do not exceed 80°C to ensure the C-Cl bond remains inert.

-

-

Monitoring: Monitor by TLC or LCMS after 2 hours. The starting material (iodide) should be consumed; the product should retain the chlorine isotope pattern (3:1 ratio of M : M+2).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

Typical Yield: 85-95%

Protocol B: Chemoselective Sonogashira Coupling (C4-Alkynylation)

Objective: Install an alkyne at the C4-position.[2][3][4]

Rationale:

-

Copper Co-catalysis: CuI accelerates the transmetalation of the alkyne.

-

Temperature: Room temperature (RT) is often sufficient for aryl iodides, virtually guaranteeing no reaction at the chloride.

Step-by-Step Methodology:

-

Charge: In a dry Schlenk tube or vial:

-

This compound (1.0 equiv)

-

PdCl2(PPh3)2 (2 mol%)

-

CuI (1 mol%)

-

-

Solvent/Base: Add anhydrous THF (0.2 M concentration) and Triethylamine (Et3N) (3.0 equiv).

-

Reagent: Add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Optimization: If sluggish, heat to 40°C. Avoid temperatures >60°C to prevent cyclization or C-Cl insertion.

-

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via column chromatography.

Protocol C: Sequential Activation of C2-Chlorine (Step 2)

Objective: Functionalize the sterically hindered ortho-chloride after Step 1 is complete.

Rationale:

-

Ligand: Standard triphenylphosphine is insufficient. Use bulky, electron-rich biaryl phosphines like XPhos or SPhos (Buchwald Ligands) to facilitate oxidative addition into the stronger, hindered C-Cl bond.

-

Base: Stronger bases like Cs2CO3 or KOtBu are often required.

Step-by-Step Methodology:

-

Substrate: Use the purified product from Protocol A or B (now containing only the C-Cl handle).

-

Catalyst System: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd-XPhos-G4 precatalyst.

-

Conditions: Toluene or Dioxane, Cs2CO3 (2 equiv), 100-110°C .

-

Outcome: Successful cross-coupling at the ortho position.

Experimental Workflow Visualization

The following flow chart outlines the decision-making process for laboratory execution.

Caption: Operational workflow for selecting reaction conditions based on coupling partner.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Dehalogenation (Loss of I) | Hydride source in solvent or overheating. | Ensure solvents are anhydrous (if using reactive hydrides) or switch to Toluene/Water. Lower temp. |

| C2-Cl Reaction (Loss of Selectivity) | Catalyst too active or temp too high. | Switch from electron-rich ligands (e.g., PCy3) to PPh3. Reduce temp to <60°C. |

| No Conversion (C-I) | Catalyst poisoning (S/N species). | Increase catalyst load to 5 mol%. Ensure efficient degassing (O2 inhibits Pd(0)). |

| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) or increase base concentration. |

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions

- Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal

- Source: organic-chemistry.org

-

URL:[Link]

-

Sonogashira Coupling & Chemoselectivity

- Title: Sonogashira Coupling - Wikipedia

- Source: wikipedia.org

-

URL:[Link]

-

Chemoselectivity in Dihaloarenes

- Title: Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz

- Source: N

-

URL:[Link]

-

Buchwald Ligands for Chlorides (Sequential Step)

Sources

Application Note: Chemoselective Derivatization of N-(2-Chloro-4-iodophenyl)acetamide in Medicinal Chemistry

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The "Orthogonal Electrophile" in Kinase Inhibitor Design

N-(2-Chloro-4-iodophenyl)acetamide (CAS 135050-05-4) represents a high-value scaffold in modern medicinal chemistry, particularly in the synthesis of Type II kinase inhibitors (e.g., Sorafenib/Vemurafenib analogs).[1] Its structural utility lies in its three-point orthogonality :

-

C-4 Iodine: A highly reactive "soft" electrophile prone to rapid oxidative addition, allowing for facile cross-coupling (Suzuki, Sonogashira) under mild conditions.[1]

-

C-2 Chlorine: A sterically demanding, less reactive electrophile.[1] It serves primarily to induce torsion (forcing biaryl systems out of planarity) or to fill hydrophobic pockets (Gatekeeper residues).[1] It remains inert under standard Pd-coupling conditions used for the iodine.[1]

-

N-Acetamide: A robust protecting group that masks the aniline, preventing catalyst poisoning by the free amine and inhibiting competing N-arylation during C-C bond formation.[1]

Mechanistic Basis of Chemoselectivity

The successful derivatization of this scaffold relies on the kinetic differentiation between the C-I and C-Cl bonds.[1]

| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Relative Rate of Oxidative Addition (Pd⁰) |

| C(sp²)–I | ~65 | Fast (Diffusion controlled with active catalysts) |

| C(sp²)–Cl | ~95 | Slow (Requires specialized ligands/high T) |

Strategic Implication: By controlling ligand selection and temperature, researchers can exclusively functionalize the C-4 position while preserving the C-2 chlorine for downstream structure-activity relationship (SAR) studies or subsequent activation.[1]

Part 2: Experimental Workflows & Visual Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Chemoselective diversification pathways.[1][2] Path A is the standard route for biaryl scaffold construction.[1]

Part 3: Detailed Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-4 Arylation)

Objective: To install an aryl or heteroaryl group at the C-4 position without disturbing the C-2 chloride or the acetamide.[1]

Reagents & Equipment:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]

-

Why: The bidentate dppf ligand creates a large bite angle, favoring reductive elimination, but is not electron-rich enough to activate the C-Cl bond at moderate temperatures [1].[1]

-

-

Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the acetamide substrate, boronic acid, and base solution. Sparge the solvent mixture with Argon/Nitrogen for 10 minutes.[1] Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of inert gas.[1] Seal the vessel immediately.

-

Reaction: Heat the mixture to 60–80°C for 4–12 hours.

-

Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.[1]

-

-

Monitoring: Monitor by LCMS. The iodine (M+H) peak should disappear, replaced by the biaryl product mass.[1]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

¹H NMR: Disappearance of the doublet at ~7.8 ppm (C-3 proton next to Iodine) and appearance of new aromatic signals.[1]

-

Selectivity Check: Verify the retention of the Chlorine atom via Mass Spec (distinctive 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).

Protocol B: Buchwald-Hartwig Amination (C-4 Amination)

Objective: To introduce a nitrogen functionality at C-4, creating a diphenylamine core.[1]

Reagents:

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]

-

Solvent: Toluene or Dioxane (anhydrous).[1]

Methodology:

-

Combine substrate, amine (1.2 equiv), and base in a dry vial inside a glovebox or under Argon flow.[1]

-

Add the pre-mixed Catalyst/Ligand solution.[1]

-

Heat to 80–100°C for 12 hours.

-

Workup: Filter through a Celite pad to remove palladium black and inorganic salts.[1] Concentrate and purify.

Protocol C: Post-Coupling Hydrolysis (Accessing the Aniline)

Objective: Removal of the acetyl group to liberate the free aniline for urea/amide formation (e.g., reaction with isocyanates).[1]

Reagents:

Methodology:

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine (Dehalogenation) | Reaction temperature too high or hydride source present.[1] | Lower temperature to <60°C. Ensure solvent is anhydrous (for Buchwald).[1] Switch to Pd(PPh₃)₄ (less active). |

| Hydrolysis of Acetamide during Coupling | Base concentration too high or wet solvent (in Buchwald).[1] | Use weaker bases (K₃PO₄ instead of NaOtBu).[1] Use anhydrous solvents.[1] |

| Low Conversion | Catalyst poisoning or poor solubility.[1] | Degas solvents thoroughly.[1] Switch solvent to DMF/Water (9:1) to improve solubility of polar acetamides.[1] |

| Protodeiodination (I replaced by H) | Boronic acid instability or excessive heating.[1] | Add boronic acid in portions. Ensure strictly anhydrous conditions if using esters.[1] |

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1]

-

PubChem Compound Summary. (n.d.). This compound.[1][4][5][6] National Center for Biotechnology Information.[1]

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. 135050-05-4|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-chloro-N-(4-iodophenyl)acetamide | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2-Chloro-4-iodophenyl)acetamide Synthesis

Case ID: #SYN-2Cl4I-AC Subject: Yield Optimization & Troubleshooting Guide Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of N-(2-Chloro-4-iodophenyl)acetamide (CAS: 135050-05-4), a critical intermediate for various kinase inhibitors and pharmaceutical agents.[1][2][3][4]

Users frequently report yield losses due to two primary factors:

-

Steric Hindrance: The ortho-chloro substituent creates significant steric bulk, retarding the nucleophilic attack of the amine during acetylation.[3][4]

-

Regioselectivity Issues: When synthesizing via iodination of 2-chloroacetanilide, competing ortho-iodination (though minor) and over-iodination can reduce purity.[1][2][3][4]

This guide provides two validated workflows. Method A (Direct Acetylation) is the recommended "Gold Standard" for purity.[2][4] Method B (Regioselective Iodination) is an alternative when the specific aniline precursor is unavailable.[2][3][4]

Module 1: The Acetylation Route (Gold Standard)

Target: Conversion of 2-chloro-4-iodoaniline to this compound.[1][2][3][4]

The Challenge

The starting material, 2-chloro-4-iodoaniline , possesses an amine group deactivated by the inductive effect of the halogen atoms and sterically hindered by the ortho-chlorine.[2][3][4] Standard acetylation (Acetic Anhydride/DCM at RT) often results in incomplete conversion or long reaction times.[1][2][3]

Optimized Protocol

-

Reagents: 2-Chloro-4-iodoaniline (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (1.2 eq) or DMAP (0.1 eq), Dichloromethane (DCM) or Toluene.[1][2][3]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is highly recommended to accelerate the acyl transfer.[1][2][3][4]

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-chloro-4-iodoaniline (10 mmol) in dry DCM (50 mL).

-

Catalyst Addition: Add DMAP (1 mmol, 10 mol%) and Pyridine (12 mmol). Stir for 10 minutes.

-

Acetylation: Add Acetic Anhydride (15 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: If using Toluene, reflux at 110°C for 2 hours without DMAP.

-

Quench: Add saturated NaHCO₃ solution to quench excess anhydride.

-

Isolation: Separate organic layer, wash with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide (Acetylation)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of o-Cl is blocking attack.[1][2][3][4] | Switch solvent to Acetic Acid and reflux at 110°C for 2 hours. The thermal energy overcomes the steric barrier.[3][4] |

| Product is Oily/Sticky | Residual Acetic Anhydride or Pyridine.[1][3][4] | Perform a rigorous wash with 1M HCl (removes pyridine) followed by a wash with 10% Na₂CO₃ (removes acetic acid).[1][2][3] |

| Di-acetylation (Imide formation) | Excess Acetic Anhydride + High Temp.[1][2][3][4] | Reduce Ac₂O equivalents to 1.1. Avoid reflux if using DMAP; stick to RT.[1][2][3][4] |

| Purple Coloration | Iodine liberation (De-iodination).[1][2][3] | Reaction exposed to light or excessive heat.[1][2][3][4] Add a pinch of Sodium Thiosulfate during the workup to reduce free iodine.[3][4] |

Module 2: The Iodination Route (Alternative)

Target: Iodination of N-(2-chlorophenyl)acetamide.[1][2][3][4]

The Challenge

This route relies on Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The acetamido group is an ortho/para director.[4] Since the ortho position is blocked by Chlorine (and the other ortho is sterically crowded), the para position is favored.[3][4] However, yield loss occurs due to solubility issues and purification of unreacted starting material.[2][3][4]

Optimized Protocol

-

Reagents: N-(2-chlorophenyl)acetamide, N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (PTSA).[1][2][3]

Step-by-Step Workflow:

-

Setup: Dissolve N-(2-chlorophenyl)acetamide (10 mmol) in Acetonitrile (40 mL).

-

Activation: Add PTSA (10 mol%) to activate the NIS.

-

Addition: Add NIS (11 mmol) portion-wise at RT. Protect from light.[1][2][3][4]

-

Monitoring: Stir for 12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).[1][2][3]

-

Workup: Pour into ice water containing Sodium Thiosulfate (to quench iodine). Filter the precipitate.[3][4][5]

Troubleshooting Guide (Iodination)

| Symptom | Probable Cause | Corrective Action |

| Regio-isomers detected | Competition from ortho position (rare but possible).[1][2][3][4] | Recrystallize from Ethanol/Water (9:1) .[1][2][3] The para-iodo product is significantly less soluble and crystallizes first.[1][3][4] |

| Incomplete Reaction | Poor electrophile generation. | Ensure the reaction is acidic . If using NIS, add more PTSA or switch to ICl (Iodine Monochloride) in Acetic Acid for a more aggressive iodination.[2][3] |

| Dark Product | Trapped Iodine.[1][2][3][4] | Wash the solid filter cake with 5% Sodium Bisulfite solution until the filtrate is colorless.[3][4] |

Module 3: Visualization & Logic

Decision Tree: Synthesis Strategy

Use this logic flow to determine the best route based on your available starting materials.

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and common troubleshooting loops.

Mechanistic Pathway (Acetylation)

Understanding the DMAP catalytic cycle helps explain why it solves the steric hindrance issue.[3][4]

Caption: DMAP forms a highly reactive N-acylpyridinium salt, overcoming the weak nucleophilicity of the sterically hindered aniline.[2][3][4]

Module 4: Purification & QC

Recrystallization Protocol: The crude product often contains traces of iodine (purple/brown) or unreacted aniline.[2][3][4]

-

Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until slight turbidity appears.[1][2][3][4] Cool slowly to 4°C.

-

Yield Expectation: 85–92%.

-

Melting Point Check: Pure product melts at 143–144°C [1].

References

-

Ortellado, V. I., et al. (2024).[2][3] "Design, synthesis and structural study of novel acetamidobenzanilide derivatives." Arkivoc, 2024(7), 202412261.[2][3] (Confirming melting point and synthesis via acid chloride route). Link

-

Wen, Y. H., et al. (2006).[2][3] "2-Chloro-N-(4-nitrophenyl)acetamide."[1][2][3][4] Acta Crystallographica Section E, E62, o4427–o4428.[2][3][4] (Structural analogs and hydrogen bonding patterns). Link

-

Sigma-Aldrich. "2-Chloro-4-iodoaniline Product Specification." (Precursor physical properties).[1][2][3][5][6][7] Link

-

PubChem. "N-(4-Chlorophenyl)acetamide Compound Summary."[1][2][3][4] (General acetanilide properties and safety). Link

-

Prakash, O., et al. (2011).[2][3] "Iodination of acetamides using iodine and iodic acid." Update Publishing House. (Methodology for Route B). Link

Sources

- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]

- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. updatepublishing.com [updatepublishing.com]

- 7. 2-Chloro-4-iodoaniline 97 42016-93-3 [sigmaaldrich.com]

Technical Support Guide: Synthesis of N-(2-Chloro-4-iodophenyl)acetamide

Executive Summary & Reaction Context

This guide addresses the synthesis of N-(2-Chloro-4-iodophenyl)acetamide (CAS: 122-04-3 derivative), a critical intermediate in the development of heterocyclic pharmaceuticals. While the target molecule can be synthesized via the acetylation of 2-chloro-4-iodoaniline, the most common and cost-effective route in drug discovery is the regioselective electrophilic iodination of N-(2-chlorophenyl)acetamide (2-chloroacetanilide).

This pathway, while efficient, is prone to specific side reactions governed by the competing directing effects of the acetamido (-NHAc) and chloro (-Cl) groups. This document details the identification, mechanism, and mitigation of these impurities.

Core Reaction Scheme

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The -NHAc group is a strong activator (ortho/para director), while the -Cl group is a weak deactivator (ortho/para director).

-

Target: C4-iodination (Para to -NHAc, Meta to -Cl).

-

Major Competitor: C6-iodination (Ortho to -NHAc, Meta to -Cl).

Critical Side Reactions & Impurity Profiling

The following diagram illustrates the reaction pathway and the divergence points leading to common impurities.

Figure 1: Reaction landscape for the iodination of 2-chloroacetanilide showing primary divergence points.

Detailed Impurity Analysis

| Impurity ID | Structure | Origin (Causality) | Detection (1H NMR) | Mitigation Strategy |

| Impurity A | 6-Iodo Isomer | Regioselectivity Failure: Kinetic control favors the ortho position (C6) if the reaction is too hot or reagents are too reactive (e.g., ICl). | Distinct singlet/doublet shift for the Acetyl-CH3 due to anisotropic shielding by the ortho-Iodine. | Use mild iodinating agents (NIS or |

| Impurity B | 4,6-Diiodo | Stoichiometric Excess: The product is still activated. Excess electrophile attacks the remaining ortho position (C6). | Disappearance of aromatic protons; integration ratio of Ar-H drops to 2:1 vs Acetyl. | Strict stoichiometry (0.95 - 1.0 eq of I+ source). Monitor via TLC/HPLC. |

| Impurity C | Deacetylated | Hydrolysis: The amide bond cleaves under strong acidic conditions (e.g., heating with | Loss of singlet at ~2.1 ppm (Acetyl group). Appearance of broad NH2 signal. | Avoid heating >60°C in acidic media. Buffer aqueous workup to pH 7. |

| Impurity D | Oxidized Species | Radical Oxidation: Use of strong oxidants (e.g., excess | Dark/Purple reaction mixture that persists after thiosulfate wash. | Use Sodium Thiosulfate wash to quench free |

Troubleshooting & Optimization Guide

Scenario 1: "I have a persistent purple color in my product."

-

Diagnosis: Trapped elemental iodine (

) in the crystal lattice. -

Mechanism: Iodine is lipophilic and co-crystallizes with the acetamide.

-

Solution:

-

Dissolve crude solid in Ethyl Acetate.

-

Wash 2x with 10% Sodium Thiosulfate (

) solution. The purple color should vanish instantly as -

Recrystallize from Ethanol/Water.

-

Scenario 2: "My yield is good, but NMR shows a 10% isomeric impurity."

-

Diagnosis: Formation of the 6-iodo (ortho) isomer.

-

Mechanism: The acetamido group sterically hinders the ortho position, but not perfectly. High temperatures overcome this barrier.

-

Solution:

-

Switch Reagent: Move from

(highly reactive, lower selectivity) to N-Iodosuccinimide (NIS) with p-TsOH or -

Thermodynamic Control: Lower the reaction temperature to 0°C–5°C. This increases the energy barrier difference between para- and ortho-attack, favoring the para-product.

-

Scenario 3: "The product has a free amine peak (NH2) instead of the amide."

-

Diagnosis: Acid-catalyzed hydrolysis (Impurity C).

-

Mechanism: If using oxidative iodination (

or -

Solution:

-

Reduce reaction time.

-

Neutralize the reaction mixture with saturated

before any concentration or heating steps.

-

Recommended Protocol (Self-Validating)

This protocol utilizes the

Reagents:

-

N-(2-chlorophenyl)acetamide (1.0 eq)

-

Iodine (

) (0.4 eq) -

Iodic Acid (

) (0.2 eq)

Procedure:

-

Dissolution: Dissolve 10 mmol of N-(2-chlorophenyl)acetamide in 20 mL Ethanol.

-

Activation: Add 4 mmol of

. Stir until dissolved. -

Initiation: Dissolve 2 mmol of

in 1 mL water and add dropwise to the main solution.-

Validation: The stoichiometry

ensures 100% atom economy regarding Iodine, preventing excess waste.

-

-

Reaction: Stir at 35°C–40°C for 1-2 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Product will be more non-polar than starting material.

-

-

Quench: Pour mixture into 100 mL ice water.

-

Isolation: Filter the precipitate.

-

Purification: Recrystallize from Ethanol.

Diagnostic Logic Flow

Use this decision tree to determine the next step if your analysis fails specifications.

Figure 2: Logic flow for analyzing crude NMR data and determining corrective actions.

References

-

Regioselective Iodin

:- Patil, P. S., et al. "Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique.

-

Source:

-

General Iodination Mechanisms & Reagents

-

Crystal Structure & Hydrogen Bonding in Halo-acetanilides

-

Acetylation Protocols (Alternative Route)

- "Acetylation of Aniline (Experiment)." Chemistry LibreTexts.

-

Source:

Sources

- 1. updatepublishing.com [updatepublishing.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Troubleshooting "N-(2-Chloro-4-iodophenyl)acetamide" coupling reactions

Ticket ID: CHEMO-2564-00-3 Subject: Troubleshooting Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Molecule Profile & Reactivity Overview

Compound: N-(2-Chloro-4-iodophenyl)acetamide CAS: 2564-00-3 Core Scaffold: Acetanilide Reactive Handles: [1]

-

C(4)–Iodine: Highly reactive; primary site for oxidative addition.[1]

-

C(2)–Chlorine: Low reactivity; sterically hindered by the ortho-acetamide group; requires specialized conditions to activate.[1]

-

Acetamide (–NHAc): Protecting group; susceptible to hydrolysis (deacetylation) under harsh basic conditions.[1]

The "Dual-Electrophile" Challenge

This molecule is a classic "dual-electrophile."[1] The success of your reaction depends entirely on exploiting the kinetic difference between the C–I and C–Cl bonds.

-

Goal: Couple at C–I while leaving C–Cl intact for future diversification.

-

Risk: "Over-coupling" (reacting at both sites) or activating the wrong site (rare, but possible with bulky, electron-rich ligands).

Critical Troubleshooting Guides (FAQ Format)

Category A: Chemoselectivity (C-I vs. C-Cl)

Q: I am seeing trace amounts of double-coupled product. How do I stop the Chlorine from reacting?

A: The C–Cl bond is significantly stronger (BDE ~96 kcal/mol) than the C–I bond (~65 kcal/mol).[2] If you are seeing C–Cl activation, your catalyst system is likely too active or your temperature is too high.[1]

-

The Fix (Ligand Selection): Switch to "first-generation" palladium catalysts. Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, RuPhos) or NHC ligands in the first step, as these are designed to activate aryl chlorides.

-

The Fix (Temperature): Keep the reaction temperature below 60°C. The activation energy for C–Cl insertion is higher; heat is the enemy of selectivity here.

Q: My reaction stalls after 50% conversion. Should I add more catalyst?

A: Before adding more metal, check your catalyst stability.[1] The released Iodide ions (I⁻) can poison cationic Pd(II) species by forming unreactive PdL₂I₂ complexes, especially in non-polar solvents.

-

The Fix: Ensure you are using a solvent system that solubilizes the inorganic byproducts (e.g., DMF/Water or Dioxane/Water). Alternatively, use a catalyst scavenger or switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which is more resistant to iodide poisoning than PPh₃.

Category B: Functional Group Integrity (Deacetylation)

Q: I am losing the acetamide group (forming the free aniline). Is my base too strong?

A: Yes. The 2-chloro substituent creates an electron-deficient ring, making the acetamide carbonyl more electrophilic and susceptible to attack by hydroxide ions.

-

The Diagnostic: Check your LCMS for a mass of [M-42].[1] This indicates loss of the acetyl group.

-

The Fix:

-

Avoid Hydroxides: Do not use NaOH or KOH.

-

Use Mild Carbonates/Phosphates: Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]

-

Water Control: While Suzuki couplings require some water for the transmetallation step, excess water at high temperatures promotes hydrolysis.[1] Use a specific ratio (e.g., 4:1 Dioxane:Water) rather than "wet" solvents.[1]

-

Category C: Solubility & Workup

Q: The starting material precipitates out when I add the aqueous base.

A: this compound has poor water solubility due to the lipophilic halogens.[1]

-

The Fix: Ensure your organic co-solvent is highly polar.

-

Best: DMF, DMAc, or NMP (High solubility, but hard to remove).

-

Good: 1,4-Dioxane or THF (Easier to remove, but lower boiling points).[1]

-

Protocol: Dissolve the aryl halide and boronic acid in the organic solvent first, heat to 40°C, then add the degassed aqueous base solution dropwise.

-

Visualized Protocols

Workflow 1: Chemoselective Coupling Pathway

This diagram illustrates the kinetic divergence between the desired C-I coupling and the undesired side reactions.

Caption: Kinetic pathway showing the divergence between the fast C-I coupling (Green) and undesired C-Cl activation or Hydrolysis (Red).[1]

Workflow 2: Troubleshooting Decision Tree

Follow this logic flow when yields are suboptimal.